

Spectroscopic and Synthetic Profile of 1,6-Dimethylpiperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,5-Dimethylpiperazin-2-one**

Cat. No.: **B1357911**

[Get Quote](#)

Introduction

This technical guide provides a detailed overview of the spectral and synthetic characteristics of 1,6-Dimethylpiperazin-2-one, a substituted piperazinone of interest to researchers, scientists, and professionals in drug development. While the initial query specified **1,5-Dimethylpiperazin-2-one**, a thorough search of chemical databases and literature revealed a scarcity of data for this specific isomer. In contrast, the structurally similar and more extensively documented isomer, 1,6-Dimethylpiperazin-2-one, particularly its chiral form (R)-1,6-dimethylpiperazin-2-one hydrochloride (CAS No: 1657030-30-2), is commercially available and has associated characterization data. This guide will, therefore, focus on the 1,6-isomer, as it is likely the compound of greater practical relevance.

The piperazin-2-one scaffold is a prevalent motif in medicinal chemistry, valued for its conformational properties and its role as a versatile synthetic intermediate. The addition of methyl groups at the 1- and 6-positions introduces chirality and modifies the molecule's steric and electronic properties, making it a valuable building block for more complex molecular architectures.

Data Presentation: Spectral Characteristics

While complete, publicly available spectra for 1,6-Dimethylpiperazin-2-one are limited, the following tables summarize the expected spectral data based on its chemical structure and analysis of related piperazinone derivatives. These values serve as a predictive guide for the characterization of this compound.

Table 1: Predicted ^1H NMR Spectral Data for 1,6-Dimethylpiperazin-2-one

Protons	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz (Predicted)
N-CH ₃	2.8 - 3.0	s	-
C-CH ₃	1.2 - 1.4	d	~6-7
Ring CH (adjacent to C=O)	3.2 - 3.5	m	-
Ring CH ₂	2.9 - 3.3	m	-
Ring CH (adjacent to N-H)	3.0 - 3.4	m	-

Table 2: Predicted ^{13}C NMR Spectral Data for 1,6-Dimethylpiperazin-2-one

Carbon	Chemical Shift (δ) ppm (Predicted)
C=O	168 - 172
C-CH ₃	48 - 52
Ring CH ₂	45 - 50
Ring CH ₂	40 - 45
N-CH ₃	33 - 37
C-CH ₃	15 - 20

Table 3: Predicted IR Spectral Data for 1,6-Dimethylpiperazin-2-one

Functional Group	Wavenumber (cm ⁻¹) (Predicted)	Intensity
N-H Stretch	3200 - 3400	Medium, Broad
C-H Stretch (Aliphatic)	2850 - 3000	Medium-Strong
C=O Stretch (Amide)	1640 - 1680	Strong
C-N Stretch	1100 - 1300	Medium

Table 4: Predicted Mass Spectrometry Data for 1,6-Dimethylpiperazin-2-one

Ion	m/z (Predicted)	Notes
[M+H] ⁺	129.1028	Molecular ion peak in positive ion mode
[M] ⁺	128.0949	Molecular ion peak in electron ionization

Experimental Protocols

The following section details a plausible synthetic route to 1,6-dimethylpiperazin-2-one, based on established methodologies for the synthesis of substituted piperazinones.

General Synthesis of Substituted Piperazin-2-ones

A common and effective method for the synthesis of N-alkylated and C-alkylated piperazin-2-ones involves a multi-step sequence starting from readily available amino acids. For the synthesis of 1,6-dimethylpiperazin-2-one, a plausible route would begin with N-methylation of an appropriate amino acid, followed by coupling with a protected amino aldehyde or a related electrophile, and subsequent cyclization.

Step 1: N-Methylation of Alanine

- To a solution of L-alanine (1 equivalent) in a suitable solvent such as methanol, add formaldehyde (2.2 equivalents) and a reducing agent like sodium borohydride (1.5

equivalents) portion-wise at 0 °C.

- The reaction mixture is stirred at room temperature for 12-24 hours.
- The solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to yield N-methylalanine.

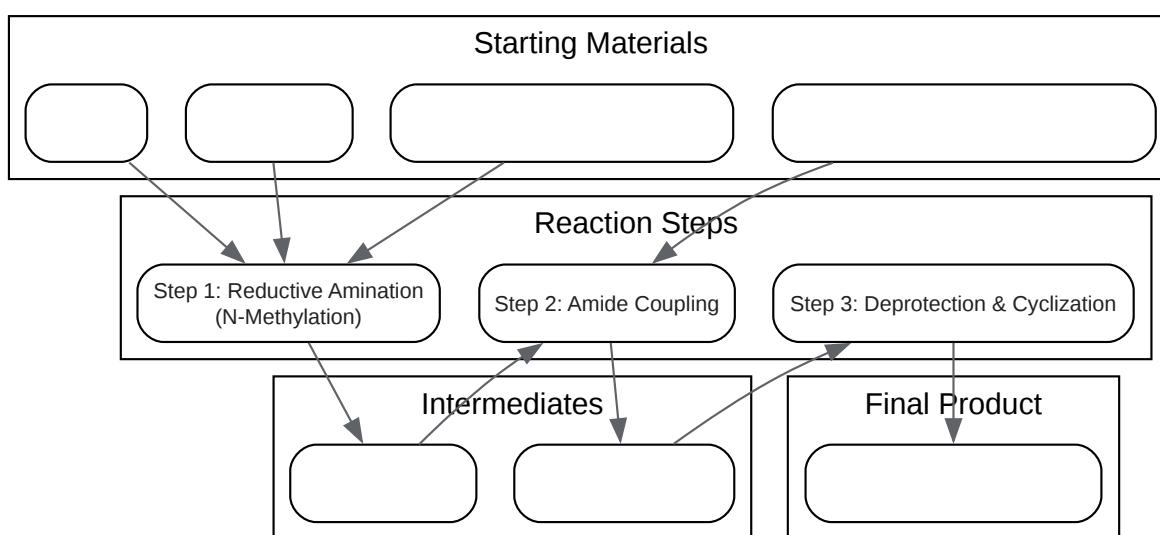
Step 2: Amide Coupling

- The N-methylalanine (1 equivalent) is then coupled with a suitable N-protected 2-aminopropionaldehyde or a similar synthon.
- Standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) and HOBr (1-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed in a solvent like dichloromethane or dimethylformamide.
- The reaction is typically carried out at room temperature for 12-24 hours.

Step 3: Deprotection and Cyclization

- The protecting group on the second nitrogen atom is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group).
- The resulting amino-amide undergoes spontaneous or base-catalyzed intramolecular cyclization to form the piperazin-2-one ring.
- The crude product is then purified by column chromatography or recrystallization to afford 1,6-dimethylpiperazin-2-one.

Spectroscopic Characterization Protocol


- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- IR Spectroscopy: The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film on a salt plate.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition of the synthesized compound.

Mandatory Visualization

The following diagram illustrates a logical workflow for the synthesis of 1,6-Dimethylpiperazin-2-one.

Synthetic Workflow for 1,6-Dimethylpiperazin-2-one

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 1,6-Dimethylpiperazin-2-one.

Conclusion

This technical guide provides a summary of the expected spectral properties and a plausible synthetic route for 1,6-Dimethylpiperazin-2-one. While direct experimental data for this specific compound is not readily available in public databases, the information presented here, based on established chemical principles and data from analogous structures, offers a valuable resource for researchers working with substituted piperazinones. The provided synthetic workflow and predicted spectral data can guide the synthesis and characterization of this and related compounds, facilitating their application in drug discovery and development.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1,6-Dimethylpiperazin-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1357911#spectral-data-for-1-5-dimethylpiperazin-2-one-nmr-ir-ms\]](https://www.benchchem.com/product/b1357911#spectral-data-for-1-5-dimethylpiperazin-2-one-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com